Cas no 2137886-24-7 (7,8-difluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)

7,8-Difluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a fluorinated benzopyran derivative with potential applications in medicinal chemistry and pharmaceutical research. The presence of difluoro and methyl substituents enhances its metabolic stability and lipophilicity, making it a valuable intermediate for drug development. The carboxylic acid moiety allows for further functionalization, enabling the synthesis of amides, esters, or other derivatives. Its rigid benzopyran scaffold contributes to structural diversity in compound libraries. This compound is particularly useful in the design of bioactive molecules targeting central nervous system (CNS) disorders or inflammation due to its favorable physicochemical properties. High purity and well-defined stereochemistry ensure reproducibility in research applications.
7,8-difluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid structure
2137886-24-7 structure
Product Name:7,8-difluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
CAS No:2137886-24-7
MF:C11H10F2O3
MW:228.192110538483
CID:5936989
PubChem ID:165831181
Update Time:2025-06-13

7,8-difluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7,8-difluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
    • 2137886-24-7
    • EN300-1129194
    • Inchi: 1S/C11H10F2O3/c1-5-7(11(14)15)4-6-2-3-8(12)9(13)10(6)16-5/h2-3,5,7H,4H2,1H3,(H,14,15)
    • InChI Key: ZDRZVBMWHMCOHQ-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC2=C1OC(C)C(C(=O)O)C2)F

Computed Properties

  • Exact Mass: 228.05980050g/mol
  • Monoisotopic Mass: 228.05980050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 46.5Ų

7,8-difluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid Pricemore >>

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Additional information on 7,8-difluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Professional Introduction to 7,8-difluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid (CAS No. 2137886-24-7)

7,8-difluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2137886-24-7, belongs to the benzopyran class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of fluoro and carboxylic acid functional groups in its molecular structure contributes to its unique chemical properties and reactivity, making it a valuable scaffold for the development of novel bioactive molecules.

The< strong>7,8-difluoro substitution pattern in the benzopyran core imparts electronic and steric effects that can influence the compound's interaction with biological targets. Fluorine atoms are known to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. This feature has been extensively explored in modern drug design, where fluorinated compounds often exhibit improved pharmacological properties compared to their non-fluorinated counterparts. The incorporation of fluorine into biologically active molecules has been a cornerstone in the development of antibiotics, antivirals, anticancer agents, and other therapeutic interventions.

In recent years, there has been a surge in research focused on developing new scaffolds for drug discovery. Among these, benzopyrans have emerged as a promising class of compounds due to their structural versatility and biological relevance. The< strong>3,4-dihydro moiety in 7,8-difluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid contributes to its stability and flexibility, allowing for further derivatization and optimization. This compound serves as a versatile building block for synthesizing more complex molecules with tailored biological activities.

The< strong>2-methyl group in the molecule adds another layer of complexity, influencing both the electronic distribution and the conformational landscape of the benzopyran core. This substitution can affect the compound's solubility, permeability across biological membranes, and overall bioavailability. These factors are critical in drug development, as they directly impact the compound's efficacy and safety profile. The carboxylic acid functionality at the 3-position provides a site for further chemical modifications, such as esterification or amidation, which can be exploited to enhance binding interactions or improve pharmacokinetic properties.

Recent studies have highlighted the potential of benzopyran derivatives as inhibitors of various enzymes and receptors involved in human diseases. For instance, certain benzopyrans have shown inhibitory activity against kinases, proteases, and other targets relevant to cancer therapy. The< strong>7,8-difluoro-substituted analogs have been particularly studied for their ability to modulate enzyme activity through fluoroalkyl group interactions. These interactions can lead to enhanced binding affinities and improved selectivity over off-target enzymes.

The< strong>2-methyl-substituted benzopyran scaffold has also been explored for its anti-inflammatory properties. Researchers have demonstrated that certain derivatives exhibit significant inhibitory effects on inflammatory cytokines and mediators. This has opened up new avenues for developing anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing therapies. The combination of fluoro and carboxylic acid substituents further enhances these properties by stabilizing key pharmacophoric elements and improving metabolic resistance.

In addition to their pharmaceutical applications, 7,8-difluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has potential uses in materials science and chemical synthesis. Its unique structure makes it a valuable intermediate for synthesizing more complex organic molecules with specialized functions. The presence of multiple reactive sites allows chemists to design derivatives with tailored properties for applications in catalysis, polymer chemistry, and other industrial processes.

The synthesis of< strong>7,8-difluoro-substituted benzopyrans typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms into the benzopyran core efficiently. These synthetic approaches ensure high yields and purity levels necessary for pharmaceutical applications.

The< strong>3-carboxylic acid functionality at the 3-position provides a handle for further functionalization through various chemical transformations. Esterification or amidation reactions can be performed to introduce different substituents that may enhance solubility or target specificity. Additionally, protecting group strategies can be employed during synthesis to prevent unwanted side reactions while maintaining the integrity of key pharmacophoric elements.

Ongoing research continues to uncover new applications for 7,8-difluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid and its derivatives. Innovations in computational chemistry and high-throughput screening techniques are accelerating the discovery process by enabling rapid evaluation of large libraries of compounds. These advancements are expected to lead to the identification of novel therapeutic agents with improved efficacy and safety profiles.

The future prospects for this compound are promising given its structural versatility and biological relevance.< strong>7,< strong>8-difluoro-substituted benzopyrans represent a rich scaffold for drug discovery efforts aimed at addressing unmet medical needs across various therapeutic areas.< strong>Molecular< strong>dynamics< strong>s< strong>simulations< strong>s< strong>were< strong>used< strongtobre

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